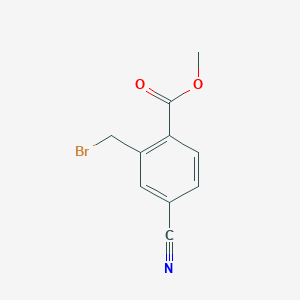

Methyl 2-(bromomethyl)-4-cyanobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(bromomethyl)-4-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)9-3-2-7(6-12)4-8(9)5-11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLVCVLSZNSKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633347 | |

| Record name | Methyl 2-(bromomethyl)-4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165111-46-6 | |

| Record name | Methyl 2-(bromomethyl)-4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 2-(bromomethyl)-4-cyanobenzoate, identified by the CAS number 165111-46-6, is a substituted aromatic compound.[1][2][3] Structurally, it is a benzoate derivative featuring both a bromomethyl and a cyano group, making it a valuable and reactive intermediate in organic synthesis.[4] Its bifunctional nature allows it to serve as a versatile building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, a detailed experimental protocol for its synthesis, and a summary of its applications and safety information.

Core Properties and Data

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Citations |

| CAS Number | 165111-46-6 | [1][2][3] |

| Molecular Formula | C₁₀H₈BrNO₂ | [2][5] |

| Molecular Weight | 254.08 g/mol | [2][6][5] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 380.5°C at 760 mmHg (Predicted) | [2][6] |

| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 183.9°C | [7] |

| Purity | Typically available at ≥95% | |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C in a dry, sealed place. | [2][6][8] |

| MDL Number | MFCD09864855 | [2][6] |

| Synonyms | Benzoic acid, 2-(bromomethyl)-4-cyano-, methyl ester; 2-Bromomethyl-4-cyanobenzoic acid methyl ester | [2][6] |

Experimental Protocols

The following section details a common and reliable method for the synthesis of this compound.

Synthesis via Radical Bromination

This procedure outlines the synthesis of the title compound from Methyl 4-cyano-2-methylbenzoate using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.[1][2]

Reagents and Materials:

-

Methyl 4-cyano-2-methylbenzoate (starting material)

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Ethyl acetate (EA)

-

Petroleum ether (PE)

-

Reaction flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve Methyl 4-cyano-2-methylbenzoate (e.g., 4.0 g, 22.83 mmol) in carbon tetrachloride (150 mL) within a suitable reaction flask.[1][2]

-

Addition of NBS: Add N-bromosuccinimide (NBS) (e.g., 4.88 g, 27.4 mmol) to the solution to form a suspension.[1][2]

-

Initiation: Heat the suspension to 80°C for 5 minutes.[1][2]

-

Radical Initiation: Add the radical initiator, azobisisobutyronitrile (AIBN) (e.g., 1.88 g, 11.42 mmol), to the heated suspension.[1]

-

Reaction: Stir the reaction mixture continuously at 80°C for 16 hours.[1][2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove succinimide byproduct.[1][2]

-

Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude product.[1][2]

-

Purification: Purify the crude product by silica gel column chromatography. Elute using a solvent gradient of ethyl acetate in petroleum ether (e.g., 0% to 5% ethyl acetate).[1][2]

-

Final Product: The purified product, this compound, is obtained as a white solid (e.g., 3.84 g, 66.9% yield).[1][2]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the logical role of this compound in drug development.

Caption: Workflow for the synthesis of this compound.

Caption: Role as an intermediate in pharmaceutical ingredient synthesis.

Applications in Research and Development

This compound is primarily utilized as an intermediate in organic synthesis. Its structure contains two key reactive sites:

-

The Bromomethyl Group (-CH₂Br): This benzylic bromide is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups by reacting it with nucleophiles such as amines, alcohols, thiols, and carbanions.

-

The Cyano (-CN) and Ester (-COOCH₃) Groups: These groups can be hydrolyzed, reduced, or otherwise transformed into other functionalities like carboxylic acids, amides, or amines, further increasing the synthetic versatility of the molecule.

A related isomer, Methyl 3-bromomethyl-4-cyanobenzoate, is noted for its use as an important intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer drugs.[4] This highlights the utility of the bromomethyl cyanobenzoate scaffold in medicinal chemistry for creating complex, biologically active molecules.

Safety and Handling

While specific toxicological data is limited, the compound's chemical class and functional groups suggest that appropriate safety precautions are necessary.

-

Hazard Statements: GHS hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: Recommended precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Handling: Use only in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing.[9] Avoid generating dust. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere, refrigerated at 2-8°C.[2][8]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[9]

References

- 1. Methyl 2-bromomethyl-4-cyanobenzoate | 165111-46-6 [chemicalbook.com]

- 2. 165111-46-6 | CAS DataBase [m.chemicalbook.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. CAS 165111-46-6 | Methyl 2-bromomethyl-4-cyanobenzoate - Synblock [synblock.com]

- 7. Methyl 2-(bromomethyl)-4-cyanobenzoate165111-46-6,Purity96%_Beijing Bailingwei Technology Co., Ltd. [molbase.com]

- 8. 165111-46-6|this compound|BLD Pharm [bldpharm.com]

- 9. Methyl 2-(bromomethyl)-4-chlorobenzoate | CAS#:145908-29-8 | Chemsrc [chemsrc.com]

A Technical Guide to Methyl 2-(bromomethyl)-4-cyanobenzoate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Methyl 2-(bromomethyl)-4-cyanobenzoate, a key chemical intermediate. It details the compound's molecular structure, physicochemical properties, and a robust synthesis protocol. Furthermore, this guide presents predicted spectroscopic data for structural elucidation and outlines essential safety and handling information. The synthesis and analytical workflows are visualized to support researchers in their practical applications of this compound.

Molecular Structure and Identifiers

This compound is a substituted aromatic compound featuring a methyl ester, a bromomethyl group, and a nitrile group attached to a benzene ring. These functional groups make it a versatile reagent for the synthesis of more complex molecules in pharmaceutical and materials science research.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 165111-46-6[1][2] |

| Molecular Formula | C₁₀H₈BrNO₂[2] |

| Molecular Weight | 254.08 g/mol [2] |

| SMILES | COC(=O)C1=C(CBr)C=C(C=C1)C#N[2] |

| MDL Number | MFCD09864855[2] |

Physicochemical Properties

The compound is supplied as a white solid and requires specific storage conditions to maintain its stability and reactivity.[1]

| Property | Value |

| Physical Form | White Solid[1] |

| Storage Conditions | Inert atmosphere, 2-8°C[2] |

| Melting Point | Data not available in search results |

| Boiling Point | Data not available in search results |

| Solubility | Data not available in search results |

Synthesis of this compound

The primary synthesis route involves the radical bromination of the benzylic methyl group of Methyl 4-cyano-2-methylbenzoate. This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

The following protocol is adapted from established synthesis procedures.[1]

Materials:

-

Methyl 4-cyano-2-methylbenzoate (1.0 eq)

-

N-bromosuccinimide (NBS) (1.2 eq)

-

Azobisisobutyronitrile (AIBN) (0.5 eq)

-

Carbon tetrachloride (CCl₄)

-

Ethyl acetate (EA)

-

Petroleum ether (PE)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Methyl 4-cyano-2-methylbenzoate (e.g., 4.0 g, 22.83 mmol) in carbon tetrachloride (150 mL) in a round-bottom flask equipped with a reflux condenser.[1]

-

Add N-bromosuccinimide (NBS) (4.88 g, 27.4 mmol) to form a suspension.[1]

-

Heat the suspension to 80°C for approximately 5 minutes.[1]

-

Add the radical initiator, azobisisobutyronitrile (AIBN) (1.88 g, 11.42 mmol).[1]

-

Maintain the reaction mixture at 80°C with continuous stirring for 16 hours.[1] Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.[1]

-

Filter the mixture to remove succinimide byproduct. The filtrate contains the crude product.[1]

-

Concentrate the filtrate under reduced pressure to yield the crude product.[1]

Purification:

-

Purify the crude product by silica gel column chromatography.[1]

-

Use a solvent system of ethyl acetate (EA) and petroleum ether (PE), employing a gradient elution from 0% to 5% ethyl acetate.[1]

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid (expected yield ~67%).[1]

Predicted Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.2 | d | 1H | Ar-H (H6) |

| ~7.8-7.9 | dd | 1H | Ar-H (H5) |

| ~7.7-7.8 | d | 1H | Ar-H (H3) |

| ~4.9 | s | 2H | -CH₂Br |

| ~3.9 | s | 3H | -OCH₃ |

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~140 | Ar-C (C2-CH₂Br) |

| ~134 | Ar-C (C1) |

| ~132 | Ar-CH (C6) |

| ~131 | Ar-CH (C3) |

| ~129 | Ar-CH (C5) |

| ~118 | C≡N (nitrile) |

| ~115 | Ar-C (C4-CN) |

| ~53 | -OCH₃ |

| ~30 | -CH₂Br |

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2230-2210 | C≡N (Nitrile) Stretch |

| ~1730-1715 | C=O (Ester) Stretch |

| ~1600, 1480 | Aromatic C=C Bending |

| ~1250-1000 | C-O (Ester) Stretch |

| ~700-600 | C-Br Stretch |

In mass spectrometry with electrospray ionization (ESI-MS), the key feature to confirm the presence of bromine is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the spectrum should exhibit two peaks of almost equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

| Ion | Expected m/z |

| [M(⁷⁹Br)]⁺ | ~253.98 |

| [M(⁸¹Br)]⁺ | ~255.98 |

Structural Elucidation Workflow

Confirming the identity and purity of the synthesized product is critical. The following workflow illustrates the logical application of various spectroscopic techniques for comprehensive structural elucidation.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-(bromomethyl)-4-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of methyl 2-(bromomethyl)-4-cyanobenzoate, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route involves the radical bromination of methyl 4-cyano-2-methylbenzoate. This document details the reaction pathway, experimental protocols, and relevant quantitative data.

Synthesis Pathway

The synthesis of this compound is achieved through a Wohl-Ziegler reaction, a well-established method for the allylic or benzylic bromination of hydrocarbons.[1][2] In this specific case, the methyl group of methyl 4-cyano-2-methylbenzoate is selectively brominated using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.[3] The reaction is typically conducted in a non-polar solvent, such as carbon tetrachloride, under thermal conditions to facilitate the homolytic cleavage of the initiator and propagation of the radical chain reaction.[2][3][4]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.[3]

| Parameter | Value |

| Starting Material | Methyl 4-cyano-2-methylbenzoate |

| Reagents | N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |

| Solvent | Carbon Tetrachloride (CCl4) |

| Reaction Temperature | 80 °C |

| Reaction Time | 16 hours |

| Yield | 66.9% |

| Product Appearance | White solid |

| Molecular Formula | C10H8BrNO2 |

| Molecular Weight | 254.08 g/mol |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.[3]

Materials:

-

Methyl 4-cyano-2-methylbenzoate (4.0 g, 22.83 mmol)

-

N-bromosuccinimide (NBS) (4.88 g, 27.4 mmol)

-

Azobisisobutyronitrile (AIBN) (1.88 g, 11.42 mmol)

-

Carbon tetrachloride (CCl4) (150 mL)

-

Ethyl acetate (EA)

-

Petroleum ether (PE)

-

Silica gel for column chromatography

Procedure:

-

A suspension of methyl 4-cyano-2-methylbenzoate (4.0 g, 22.83 mmol) and N-bromosuccinimide (4.88 g, 27.4 mmol) is prepared in carbon tetrachloride (150 mL).

-

The suspension is heated to 80 °C for 5 minutes.

-

Azobisisobutyronitrile (1.88 g, 11.42 mmol) is added to the heated suspension.

-

The reaction mixture is stirred continuously at 80 °C for 16 hours.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The cooled mixture is filtered to remove the succinimide byproduct.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a gradient elution of 0% to 5% ethyl acetate in petroleum ether.

-

The purified product, this compound, is obtained as a white solid (3.84 g, 66.9% yield).

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

physical and chemical properties of Methyl 2-(bromomethyl)-4-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(bromomethyl)-4-cyanobenzoate is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its bifunctional nature, featuring a reactive bromomethyl group and a cyano-substituted aromatic ring, makes it a versatile building block for the construction of various heterocyclic systems. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a special focus on its role as a precursor in the development of targeted cancer therapies such as PARP inhibitors. Detailed experimental protocols and safety information are also included to support its practical application in a research and development setting.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1][2] While extensive experimental data on its physical properties is not widely published, predicted values and data from analogous compounds provide valuable insights.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 165111-46-6 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 254.08 g/mol | [1][2][3][4][5][6][7] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | Not available (solid at room temp.) | |

| Boiling Point | 380.5 ± 37.0 °C (Predicted) | [1][2] |

| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [1][2] |

| Solubility | Miscible with organic solvents like ethanol and ether; slightly soluble in water. | [2][8] |

Spectroscopic Data (Predicted and Analogous Compounds)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | δ ~7.8-8.1 (m, 3H, Ar-H), ~4.9 (s, 2H, -CH₂Br), ~3.9 (s, 3H, -OCH₃) |

| ¹³C NMR | δ ~165 (C=O), ~135-140 (Ar-C), ~130-133 (Ar-CH), ~117 (CN), ~53 (-OCH₃), ~30 (-CH₂Br) |

| IR (cm⁻¹) | ~2230 (C≡N stretch), ~1725 (C=O ester stretch), ~1250 (C-O stretch), ~680 (C-Br stretch) |

| Mass Spec (m/z) | [M]+ at 253/255 (due to Br isotopes) |

Synthesis and Purification

This compound is typically synthesized via the radical bromination of Methyl 4-cyano-2-methylbenzoate.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

The following protocol is a general procedure for the synthesis of this compound.[2][9]

Materials:

-

Methyl 4-cyano-2-methylbenzoate

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Ethyl acetate

-

Petroleum ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve Methyl 4-cyano-2-methylbenzoate (e.g., 4.0 g, 22.83 mmol) in carbon tetrachloride (150 mL) in a round-bottom flask.[9]

-

Add N-bromosuccinimide (NBS) (e.g., 4.88 g, 27.4 mmol) to form a suspension.[9]

-

Heat the suspension to 80 °C for 5 minutes.[9]

-

Add azobisisobutyronitrile (AIBN) (e.g., 1.88 g, 11.42 mmol) to the mixture.[9]

-

Stir the reaction mixture continuously at 80 °C for 16 hours.[9]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove succinimide.[9]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[9]

-

Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in petroleum ether (e.g., 0% to 5% ethyl acetate).[2][9]

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white solid.[2][9]

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the benzylic bromide, which is a good leaving group and readily participates in nucleophilic substitution reactions. This property makes it an invaluable intermediate in the synthesis of various pharmaceuticals.

A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer drugs. The phthalazinone core of several PARP inhibitors, such as Talazoparib, can be constructed using intermediates derived from substituted benzyl bromides.

Representative Application: Synthesis of a Phthalazinone Core

The following is a representative protocol illustrating how a bromomethyl-functionalized benzoic acid derivative can be used to construct a phthalazinone ring system, a core structure in many PARP inhibitors.

Materials:

-

A 2-(bromomethyl)benzoic acid derivative

-

Hydrazine hydrate

-

Appropriate solvent (e.g., ethanol)

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve the 2-(bromomethyl)benzoic acid derivative in ethanol.

-

Add hydrazine hydrate to the solution.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The phthalazinone product may precipitate out of the solution and can be collected by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Mechanism of Action of PARP Inhibitors

PARP inhibitors exploit a concept known as synthetic lethality. In cancer cells with mutations in DNA repair genes like BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is deficient. These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair single-strand breaks.

When a PARP inhibitor is introduced, it blocks PARP's ability to repair single-strand breaks. These unrepaired single-strand breaks accumulate and, during DNA replication, lead to the formation of double-strand breaks. In BRCA-deficient cancer cells that lack a functional HR pathway, these double-strand breaks cannot be repaired, leading to genomic instability and ultimately, cell death (apoptosis). Normal cells, which have a functional HR pathway, are less affected by PARP inhibition.

Caption: Mechanism of action of PARP inhibitors in normal vs. BRCA-deficient cancer cells.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|

| Danger | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage. | P264, P270, P280, P301+P312, P303+P361+P353, P305+P351+P338, P310, P501 |

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use a NIOSH-approved respirator if dusts are generated.

Storage:

-

Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[1][2]

-

Keep container tightly closed.

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of complex heterocyclic molecules with significant biological activity. Its role as a precursor to potent anti-cancer agents like PARP inhibitors highlights its importance in modern drug discovery and development. While a comprehensive set of experimentally determined physical and spectroscopic data is not yet publicly available, the information provided in this guide, including its synthesis, reactivity, and a detailed understanding of its application in the context of PARP inhibition, serves as a crucial resource for researchers in the field. Proper handling and storage are essential due to its hazardous nature.

References

- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. 165111-46-6|this compound|BLD Pharm [bldpharm.com]

- 7. CAS 165111-46-6 | Methyl 2-bromomethyl-4-cyanobenzoate - Synblock [synblock.com]

- 8. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 2-bromomethyl-4-cyanobenzoate | 165111-46-6 [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of Methyl 2-(bromomethyl)-4-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 2-(bromomethyl)-4-cyanobenzoate (CAS No. 165111-46-6). The following sections detail the hazards, protective measures, emergency procedures, and physical and chemical properties of this compound, drawing from available safety data sheets and chemical databases. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data, the compound is considered harmful if swallowed and causes severe skin burns and eye damage.[1]

GHS Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below. Key precautions include avoiding contact with skin and eyes, preventing inhalation, and using appropriate personal protective equipment.[1][3]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below. Some data are predicted values.

| Property | Value | Source |

| CAS Number | 165111-46-6 | [4][5] |

| Molecular Formula | C10H8BrNO2 | [1][4][5][6] |

| Molecular Weight | 254.08 g/mol | [1][4][5][6] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 380.5±37.0 °C (Predicted) | [4] |

| Density | 1.53±0.1 g/cm3 (Predicted) | [4] |

| Storage Temperature | 2-8°C under inert gas (nitrogen or Argon) | [4][5] |

Exposure Controls and Personal Protection

To minimize exposure to this compound, the following engineering controls and personal protective equipment (PPE) should be utilized.

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area. Use only outdoors or in a chemical fume hood.[3][7][8] Ensure eyewash stations and safety showers are readily accessible.[3][7][8] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][9][7][8] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Handle with gloves that have been inspected prior to use and dispose of them properly after use.[9] |

| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[8] For large-scale operations or in emergencies, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices.[8] Wash hands thoroughly after handling.[1][3][7] Do not eat, drink, or smoke when using this product.[1][3] |

First Aid Measures

In the event of exposure to this compound, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][3][7] If the person is not breathing, give artificial respiration.[8] Call a poison center or doctor if you feel unwell. |

| Skin Contact | Immediately take off all contaminated clothing.[1][3] Rinse the skin with plenty of water or shower.[1][3] Wash with plenty of soap and water.[7] If skin irritation occurs, get medical advice/attention.[7] |

| Eye Contact | Rinse cautiously with water for several minutes.[1][3][7] Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][7] Immediately call a poison center or doctor.[1][3] |

| Ingestion | Rinse mouth.[1][3] Do NOT induce vomiting.[1] Call a poison center or doctor if you feel unwell.[3] |

A logical workflow for first aid response is illustrated in the following diagram.

Caption: First aid response workflow for different exposure routes.

Firefighting and Accidental Release Measures

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[3][7][8]

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, along with full protective gear.[3][7][8][10]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[9][8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Keep people away from and upwind of the spill.[3]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[9]

-

Containment and Cleanup: For small spills, dampen the solid material with water and transfer it to a suitable container.[11] Use absorbent paper dampened with water to pick up any remaining material.[11] For larger spills, sweep up and shovel the material into suitable containers for disposal.[8]

The following diagram illustrates a logical workflow for handling a chemical spill.

Caption: General workflow for responding to a chemical spill.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[3][9] Do not breathe dust. Wash hands and any exposed skin thoroughly after handling.[3]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][8] Store locked up.[3] The recommended storage temperature is between 2-8°C.[4][5]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[3]

Stability and Reactivity

-

Reactivity: No hazardous reactions are expected under normal processing.[7]

-

Chemical Stability: The product is stable under normal conditions.[7][12]

-

Conditions to Avoid: Incompatible products, heat, and sources of ignition.[3][7]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides.[3][7][8]

Toxicological Information

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][7] Do not empty into drains.[8] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Synthesis Protocol

For informational purposes, a general experimental protocol for the synthesis of this compound is as follows:

Methyl 4-cyano-2-methylbenzoate is dissolved in carbon tetrachloride. N-bromosuccinimide (NBS) is added to form a suspension. The suspension is heated, and azobisisobutyronitrile (AIBN) is added. The mixture is stirred at an elevated temperature for several hours. After the reaction is complete, the mixture is cooled and filtered. The filtrate is concentrated, and the crude product is purified by silica gel column chromatography to yield this compound as a white solid.[4]

References

- 1. file.ambeed.com [file.ambeed.com]

- 2. synzeal.com [synzeal.com]

- 3. fishersci.com [fishersci.com]

- 4. Methyl 2-bromomethyl-4-cyanobenzoate | 165111-46-6 [chemicalbook.com]

- 5. 165111-46-6|this compound|BLD Pharm [bldpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. fishersci.com [fishersci.com]

Stability and Storage of Methyl 2-(bromomethyl)-4-cyanobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(bromomethyl)-4-cyanobenzoate, a key intermediate in pharmaceutical synthesis. Due to the presence of a reactive benzylic bromide and a susceptible methyl ester functional group, this compound requires careful handling and storage to maintain its integrity. This document outlines the known stability profile, potential degradation pathways, and recommended analytical methodologies for purity and stability assessment, based on available data and established chemical principles.

Chemical Properties and Structure

This compound is a white to off-white solid with the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol .[1] Its structure contains a benzene ring substituted with a bromomethyl, a cyano, and a methyl ester group, which dictate its reactivity and stability.

| Property | Value | Reference |

| CAS Number | 165111-46-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₈BrNO₂ | [2][5] |

| Molecular Weight | 254.08 g/mol | [3][5] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥ 95% | [4][5] |

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier safety data sheets and chemical properties:

| Condition | Recommendation | Rationale | Reference |

| Temperature | 2-8°C | To minimize thermal degradation and slow down potential side reactions. | [2] |

| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) | To prevent reactions with atmospheric moisture and oxygen. | [2] |

| Container | Tightly sealed, dry container | To protect from moisture and contamination. | |

| Light | Protect from light | To prevent potential photolytic degradation. | |

| Ventilation | Store in a well-ventilated area | General safety precaution for handling chemical reagents. |

Incompatible Materials: Based on the reactivity of similar benzylic bromides and esters, it is prudent to avoid contact with:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

-

Strong Bases: Can promote hydrolysis of the ester and elimination or substitution of the bromide.

-

Nucleophiles: The benzylic bromide is susceptible to nucleophilic attack. This includes water, alcohols, and amines.

Stability Profile and Potential Degradation Pathways

This compound is reported to be stable under recommended storage conditions.[5] However, its chemical structure suggests susceptibility to degradation under various stress conditions. The primary sites of degradation are the benzylic bromide and the methyl ester functional groups.

Hydrolytic Degradation

Acidic and Basic Conditions: The methyl ester group is susceptible to hydrolysis.

-

Acid-catalyzed hydrolysis: In the presence of acid and water, the ester can hydrolyze to form 2-(bromomethyl)-4-cyanobenzoic acid and methanol.

-

Base-catalyzed hydrolysis (saponification): In the presence of a base, the ester will be saponified to the corresponding carboxylate salt.

Neutral Conditions (Solvolysis): The benzylic bromide is electrophilic and can undergo nucleophilic substitution with water (hydrolysis) or other nucleophilic solvents (solvolysis) to form the corresponding benzyl alcohol, 2-(hydroxymethyl)-4-cyanobenzoic acid methyl ester.[6][7][8][9][10] The presence of electron-withdrawing groups (cyano and ester) on the benzene ring can influence the rate of this reaction.

Thermal Degradation

Elevated temperatures can accelerate both hydrolysis/solvolysis and potentially lead to other decomposition reactions. While specific data for this compound is unavailable, benzylic halides can undergo elimination reactions or more complex decomposition at high temperatures.

Photolytic Degradation

Aromatic brominated compounds can be sensitive to light. UV radiation can potentially lead to homolytic cleavage of the carbon-bromine bond, generating radical intermediates that can lead to a variety of degradation products.

The following diagram illustrates the potential degradation pathways:

Experimental Protocols for Stability Assessment

While specific validated stability-indicating methods for this compound are not publicly available, a general approach based on ICH guidelines for forced degradation studies can be outlined.[11][12] The goal is to develop a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the intact compound from its degradation products.[13][14]

Forced Degradation Study Protocol

The following table outlines a typical forced degradation study protocol. The extent of degradation should be targeted at 5-20% to ensure that the degradation products are readily detected.

| Stress Condition | Proposed Method |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 1-4 hours. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Solid sample at 80°C for 48 hours. |

| Photostability | Expose solid sample to ICH Q1B specified light conditions. |

Proposed Stability-Indicating HPLC Method

A reversed-phase HPLC method would be the most suitable for monitoring the stability of this compound.

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

The following diagram illustrates the workflow for a forced degradation study:

Conclusion

This compound is a valuable chemical intermediate that requires specific storage conditions to ensure its stability. The presence of reactive functional groups makes it susceptible to degradation via hydrolysis, solvolysis, and potentially photolysis. Adherence to the recommended storage conditions of 2-8°C under an inert atmosphere is crucial. For quality control and stability studies, the development of a validated stability-indicating HPLC method is essential. The information and proposed protocols in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. Methyl 2-bromomethyl-4-cyanobenzoate | 165111-46-6 [chemicalbook.com]

- 2. 165111-46-6|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 165111-46-6 | Methyl 2-bromomethyl-4-cyanobenzoate - Synblock [synblock.com]

- 4. 165111-46-6 Cas No. | Methyl 2-bromomethyl-4-cyanobenzoate | Apollo [store.apolloscientific.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol [hrcak.srce.hr]

- 7. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]

- 8. researchgate.net [researchgate.net]

- 9. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. ijsdr.org [ijsdr.org]

- 12. ijcrt.org [ijcrt.org]

- 13. questjournals.org [questjournals.org]

- 14. chromatographyonline.com [chromatographyonline.com]

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 2-(bromomethyl)-4-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectroscopic data for Methyl 2-(bromomethyl)-4-cyanobenzoate, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this guide combines a well-established synthetic protocol with a thorough, data-driven prediction of its spectroscopic characteristics.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the radical bromination of its precursor, Methyl 4-cyano-2-methylbenzoate.[1]

Experimental Protocol

The synthesis is typically carried out via a free-radical bromination reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).[1]

Materials:

-

Methyl 4-cyano-2-methylbenzoate

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Ethyl acetate (EA)

-

Petroleum ether (PE)

Procedure: [1]

-

A solution of Methyl 4-cyano-2-methylbenzoate (1.0 eq) in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser.

-

N-bromosuccinimide (1.2 eq) is added to the solution.

-

The mixture is heated to 80°C.

-

Azobisisobutyronitrile (0.5 eq) is then added, and the reaction mixture is stirred at 80°C for approximately 16 hours.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification is achieved by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 0% to 5% ethyl acetate).[1]

This procedure typically yields this compound as a white solid.[1]

Synthesis Workflow Diagram

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally analogous molecules.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 - 8.3 | d | 1H | Ar-H (H6) |

| ~7.8 - 8.0 | dd | 1H | Ar-H (H5) |

| ~7.7 - 7.9 | d | 1H | Ar-H (H3) |

| ~4.9 | s | 2H | -CH₂Br |

| ~3.9 | s | 3H | -OCH₃ |

| Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm). |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 167 | C=O (ester) |

| ~140 - 142 | Ar-C (C2-CH₂Br) |

| ~134 - 136 | Ar-C (C4-CN) |

| ~132 - 134 | Ar-C (C1) |

| ~130 - 132 | Ar-CH (C6) |

| ~128 - 130 | Ar-CH (C5) |

| ~126 - 128 | Ar-CH (C3) |

| ~117 - 119 | -C≡N |

| ~52 - 54 | -OCH₃ |

| ~30 - 33 | -CH₂Br |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~2950 - 2850 | C-H stretch (aliphatic) |

| ~2230 - 2210 | C≡N stretch (nitrile) |

| ~1720 - 1700 | C=O stretch (ester) |

| ~1600 - 1450 | C=C stretch (aromatic ring) |

| ~1250 - 1000 | C-O stretch (ester) |

| ~700 - 600 | C-Br stretch |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 253/255 | [M]⁺, [M+2]⁺ isotopic pattern for Br |

| 222/224 | [M - OCH₃]⁺ |

| 174 | [M - Br]⁺ |

| 146 | [M - Br - CO]⁺ |

| 116 | [M - Br - CO - OCH₃]⁺ or [M - Br - CO₂CH₃]⁺ |

General Experimental Methods for Spectroscopic Analysis

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Standard pulse sequence, spectral width of 0-12 ppm, with a sufficient number of scans for an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Proton-decoupled pulse sequence, spectral width of 0-200 ppm. A longer acquisition time is typically required.

-

Data Processing: Fourier transformation, phase correction, and baseline correction of the raw data.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Sample Introduction: For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is dissolved in a suitable solvent and infused directly or introduced via a liquid chromatograph (LC).

-

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Structural Elucidation Workflow

The confirmation of the structure of this compound would follow a logical progression of spectroscopic analysis.

References

key functional groups in Methyl 2-(bromomethyl)-4-cyanobenzoate

An In-depth Technical Guide to the Key Functional Groups of Methyl 2-(bromomethyl)-4-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the chemical properties, spectroscopic signatures, and strategic applications of the three core functional groups within this compound: the cyano group, the methyl ester, and the highly reactive bromomethyl group. This trifunctional scaffold serves as a versatile building block in medicinal chemistry, offering a combination of metabolic stability, prodrug capabilities, and a reactive handle for covalent modification or synthetic elaboration.

The Bromomethyl Group: A Potent Electrophilic Handle

The bromomethyl group, situated at the benzylic position, is the most reactive center of the molecule. Benzylic halides are highly susceptible to nucleophilic substitution reactions due to the resonance stabilization of the carbocation intermediate in an Sₙ1 pathway and the accessibility of the benzylic carbon in an Sₙ2 pathway.[1][2] This reactivity is fundamental to its utility in drug development and organic synthesis.

Key Applications in Drug Development:

-

Covalent Inhibitors: The electrophilic nature of the bromomethyl group makes it an effective "warhead" for targeted covalent inhibitors.[3] It can form a stable covalent bond by alkylating nucleophilic amino acid residues (e.g., histidine, cysteine, lysine) within the active site of a target protein, leading to potent and prolonged inhibition.[4]

-

Synthetic Linker: It serves as a crucial connection point for synthesizing more complex molecules. Its ability to react readily with alcohols, amines, and thiols allows for the facile introduction of the cyanobenzoate scaffold into larger molecular architectures, such as PROTACs or other targeted drug conjugates.[5]

Data Presentation: Spectroscopic Signatures

The following table summarizes the expected spectroscopic data for the bromomethyl functional group, based on analysis of analogous compounds.

| Spectroscopic Technique | Signature | Expected Value | Notes |

| ¹H NMR | Methylene Protons (-CH₂) | ~4.5 - 4.9 ppm (singlet) | The benzylic protons are significantly deshielded by the adjacent bromine atom and the aromatic ring. |

| ¹³C NMR | Methylene Carbon (-CH₂) | ~30 - 35 ppm | The chemical shift is characteristic of a carbon atom bonded to a bromine.[6] |

The Cyano Group: A Versatile Modulator

The cyano, or nitrile, group is a polar, linear functional group that significantly influences the molecule's electronic and pharmacokinetic properties. It is a metabolically robust group often used in drug design.

Key Applications in Drug Development:

-

Bioisostere: The nitrile group can act as a bioisostere for a carbonyl group or a halogen, helping to fine-tune binding interactions and metabolic stability.[4]

-

Pharmacokinetic Improvement: Its polarity can impact water solubility and interactions with biological targets.[7] Over 70 approved drugs contain a nitrile group, highlighting its importance in modulating drug properties.[8]

-

Covalent Warhead: While less reactive than the bromomethyl group, nitriles can also act as electrophilic warheads, particularly in the inhibition of enzymes like dipeptidyl peptidase 4 (DPP4), where they react with serine residues.[9]

Data Presentation: Spectroscopic Signatures

The table below outlines the characteristic spectroscopic signals for the aromatic nitrile functional group.

| Spectroscopic Technique | Signature | Expected Value | Notes |

| IR Spectroscopy | C≡N Triple Bond Stretch | 2220 - 2240 cm⁻¹ | This is a strong, sharp, and highly characteristic peak, making it easy to identify.[10][11][12][13] Conjugation to the aromatic ring shifts it to a slightly lower wavenumber than aliphatic nitriles.[13] |

| ¹³C NMR | Nitrile Carbon (C≡N) | 115 - 120 ppm | The nitrile carbon appears in a distinct region, separate from aromatic or carbonyl carbons.[10][11][14] |

The Methyl Ester: A Prodrug Moiety

The methyl ester functional group provides an avenue for modifying the physicochemical properties of a parent molecule, most notably its lipophilicity.

Key Applications in Drug Development:

-

Prodrug Strategy: Ester groups are frequently used to mask polar carboxylic acid groups, thereby increasing a drug's lipophilicity and its ability to permeate cell membranes.[9][15] Once absorbed, the ester is readily hydrolyzed by esterase enzymes in the blood and liver to release the active carboxylic acid form of the drug.[15]

-

Solubility and Stability Tuning: The conversion of a carboxylic acid to a methyl ester can improve formulation stability and modify solubility profiles.

Data Presentation: Spectroscopic Signatures

This table summarizes the key spectroscopic data for the methyl ester group on an aromatic ring.

| Spectroscopic Technique | Signature | Expected Value | Notes |

| IR Spectroscopy | C=O Carbonyl Stretch | ~1720 - 1730 cm⁻¹ | A very strong and sharp absorption band, characteristic of an ester carbonyl. |

| IR Spectroscopy | C-O Stretch | ~1250 - 1300 cm⁻¹ | A strong band associated with the ester C-O bond. |

| ¹H NMR | Methyl Protons (-OCH₃) | ~3.9 ppm (singlet) | The methyl protons are deshielded by the adjacent oxygen atom.[12] |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~165 - 167 ppm | The ester carbonyl carbon is found in a typical downfield region.[12] |

| ¹³C NMR | Methyl Carbon (-OCH₃) | ~52 - 53 ppm | The chemical shift for the ester's methyl carbon.[12] |

Mandatory Visualization

The following diagrams illustrate the structure, reactivity, and synthesis of this compound.

Caption: Functional group map of this compound.

Caption: Reactivity pathways of the bromomethyl group with common nucleophiles.

Caption: Experimental workflow for the synthesis of the target molecule.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the radical bromination of the benzylic methyl group.

Materials:

-

Methyl 4-cyano-2-methylbenzoate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.2 eq)

-

Azobisisobutyronitrile (AIBN) (0.1 eq, catalytic)

-

Carbon tetrachloride (CCl₄)

-

Ethyl acetate, Petroleum ether (for chromatography)

Procedure:

-

Dissolve Methyl 4-cyano-2-methylbenzoate (e.g., 4.0 g, 22.8 mmol) in carbon tetrachloride (150 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add N-bromosuccinimide (NBS) (e.g., 4.88 g, 27.4 mmol) to the solution.

-

Add the radical initiator, azobisisobutyronitrile (AIBN) (e.g., 0.37 g, 2.28 mmol).

-

Heat the reaction mixture to reflux (approx. 80°C) and stir for 16 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the solid succinimide.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 0% to 5% ethyl acetate) to yield the final product as a white solid.

Protocol 2: Williamson Ether Synthesis using the Bromomethyl Group

This protocol demonstrates the utility of the bromomethyl group in forming an ether linkage via an Sₙ2 reaction.[11]

Materials:

-

This compound (1.0 eq)

-

An alcohol (e.g., Benzyl alcohol) (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate, Brine

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add the alcohol (1.1 eq) and anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Add the solution of the benzylic bromide dropwise to the alkoxide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

-

Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield the desired ether.

References

- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 2. Combined Biophysical Chemistry Reveals a New Covalent Inhibitor with a Low-Reactivity Alkyl Halide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 4-(bromomethyl)benzoate(2417-72-3) 13C NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. jk-sci.com [jk-sci.com]

- 9. rsc.org [rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Khan Academy [khanacademy.org]

- 12. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. Methyl-2-bromobenzoate [webbook.nist.gov]

- 15. ias.ac.in [ias.ac.in]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using Methyl 2-(bromomethyl)-4-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-4-cyanobenzoate is a versatile bifunctional reagent for the synthesis of a variety of nitrogen-containing heterocycles. Its utility stems from the presence of two key reactive sites: a highly reactive benzylic bromide, which is an excellent electrophile for nucleophilic substitution, and an ester group that can participate in subsequent cyclization reactions. The cyano substituent offers a site for further chemical modification, making this reagent a valuable building block in medicinal chemistry and materials science for the construction of complex molecular architectures.[1][2] This document provides detailed protocols for the synthesis of key heterocyclic scaffolds, including isoindolinones and phthalazinones, using this compound as the starting material.

General Applications

The primary application of this compound in heterocyclic synthesis is as a precursor to fused bicyclic systems. The typical reaction pathway involves an initial SN2 reaction with a dinucleophile, followed by an intramolecular cyclization.

Key Applications Include:

-

Synthesis of Isoindolinones: Reaction with primary amines leads to the formation of N-substituted 5-cyanoisoindolin-1-ones. The isoindolinone core is a privileged scaffold found in numerous biologically active compounds with a wide range of therapeutic properties.

-

Synthesis of Phthalazinones: Cyclocondensation with hydrazine and its derivatives provides a straightforward route to 7-cyanophthalazinones. Phthalazinone derivatives are known to exhibit various pharmacological activities, including anticancer and anti-inflammatory properties.[3][4]

-

Synthesis of Other Heterocycles: While less common, reactions with other dinucleophiles, such as thiourea or 2-aminothiophenol, could potentially lead to the formation of other heterocyclic systems like benzothiazinones or benzothiazepines, respectively.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted 5-Cyanoisoindolin-1-ones

This protocol describes the synthesis of N-substituted 5-cyanoisoindolin-1-ones via the reaction of this compound with primary amines. The reaction proceeds through an initial N-alkylation followed by an in-situ intramolecular aminolysis of the methyl ester.

Reaction Scheme:

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, aniline)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (CH3CN) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile (0.1 M), add the primary amine (1.1 eq) and triethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 5-cyanoisoindolin-1-one.

-

Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of 7-Cyano-2H-phthalazin-1-one

This protocol outlines the synthesis of 7-cyano-2H-phthalazin-1-one through the cyclocondensation of this compound with hydrazine hydrate.

Reaction Scheme:

Materials:

-

This compound

-

Hydrazine hydrate (N2H4·H2O)

-

Ethanol (EtOH) or n-butanol (n-BuOH)

-

Deionized water

-

Ice bath

Procedure:

-

Suspend this compound (1.0 eq) in ethanol (0.2 M).

-

Add hydrazine hydrate (2.0 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

-

Filter the precipitate and wash with cold ethanol and then with deionized water.

-

Dry the solid under vacuum to yield 7-cyano-2H-phthalazin-1-one.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

-

Characterize the final product by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.

Quantitative Data Summary

The following tables summarize representative data for the starting material and the synthesized heterocyclic products. Please note that yields are representative and can vary based on the specific substrate and reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 165111-46-6 | [2][5] |

| Molecular Formula | C10H8BrNO2 | [2][5] |

| Molecular Weight | 254.08 g/mol | [2][5] |

| Appearance | White to off-white solid | |

| Storage | Inert atmosphere, 2-8°C | [2] |

Table 2: Representative Yields and Melting Points of Synthesized Heterocycles

| Heterocycle | R-group | Typical Yield (%) | Melting Point (°C) |

| 5-Cyano-2-phenylisoindolin-1-one | Phenyl | 75-85 | >200 |

| 2-Benzyl-5-cyanoisoindolin-1-one | Benzyl | 80-90 | 155-158 |

| 7-Cyano-2H-phthalazin-1-one | - | 70-80 | >250 |

Visualizations

Experimental Workflow for Heterocycle Synthesis

References

Application Notes and Protocols for Methyl 2-(bromomethyl)-4-cyanobenzoate in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-4-cyanobenzoate (CAS No. 165111-46-6) is a versatile bifunctional building block in organic synthesis.[1] Its structure, featuring a reactive benzylic bromide and an electron-withdrawing cyano group, makes it an excellent electrophile for various nucleophilic substitution reactions. This reactivity allows for the facile introduction of diverse functional groups, making it a valuable intermediate in the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. The products of these reactions can serve as precursors for a wide range of biologically active compounds.

Application Notes

The primary application of this compound lies in its use as a scaffold for the synthesis of a library of substituted benzoate derivatives. The benzylic bromide is highly susceptible to displacement by a wide range of nucleophiles, including nitrogen, oxygen, and sulfur-containing moieties.

Medicinal Chemistry and Drug Discovery:

Derivatives of this compound are of significant interest in drug discovery. The introduction of various aminomethyl, alkoxymethyl, and thiomethyl groups can lead to compounds with diverse pharmacological activities. For instance, the aminomethyl fragment is a common motif in many biologically active molecules and can be a key component in the development of novel therapeutic agents. The resulting substituted benzoate core can be further elaborated, for example, by transformation of the cyano and ester groups, to generate complex molecular architectures for screening against various biological targets. While direct applications of its derivatives are not extensively published, analogous structures are key components in important pharmaceuticals. For example, the structurally related 4'-(bromomethyl)-2-cyanobiphenyl is a key intermediate in the synthesis of angiotensin II receptor blockers. Furthermore, the synthesis of lenalidomide, an immunomodulatory drug, involves the nucleophilic substitution of a bromomethyl group on a substituted benzoate ring.[2]

Organic Synthesis and Materials Science:

In organic synthesis, the title compound serves as a versatile intermediate. The ability to introduce a variety of functional groups allows for the synthesis of tailored molecules for specific applications. For example, the introduction of fluorescent moieties can create probes for biological imaging. In materials science, derivatives of this compound could be explored as monomers for the synthesis of functional polymers with specific optical or electronic properties.

Data Presentation: Nucleophilic Substitution Reactions

The following tables summarize representative nucleophilic substitution reactions of this compound and analogous compounds with various nucleophiles.

Table 1: Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Amine | R-NH₂ | Methyl 2-((alkylamino)methyl)-4-cyanobenzoate | Acetonitrile | K₂CO₃ | 80 | 12 | >95 (crude) | Adapted from[3] |

| Secondary Amine | R₂NH | Methyl 2-((dialkylamino)methyl)-4-cyanobenzoate | Acetonitrile | K₂CO₃ | 80 | 12 | >95 (crude) | Adapted from[3] |

| 3-aminopiperidine-2,6-dione HCl | - | Methyl 2-(((2,6-dioxopiperidin-3-yl)amino)methyl)-3-nitrobenzoate | DMSO | Triethylamine | 50-55 | - | - | Adapted from[2] |

Table 2: Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | 4-Ethoxyphenol | Methyl 2-((4-ethoxyphenoxy)methyl)-4-cyanobenzoate | Dichloromethane | AlCl₃ | 0 - RT | 16 | 98 | Adapted from[3] |

| Hydroxide | NaOH | Methyl 2-(hydroxymethyl)-4-cyanobenzoate | Water/Organic Co-solvent | - | RT - Reflux | 1-3 | High | Adapted from[4] |

Table 3: Reactions with Sulfur Nucleophiles

| Nucleophile | Reagent | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiol | Benzylthiol | Methyl 2-((benzylthio)methyl)-4-cyanobenzoate | DMF | KOH | RT | 0.5 | >80 | Adapted from[5] |

| Thiourea | Thiourea | Methyl 2-((thioureidomethyl)methyl)-4-cyanobenzoate | Methanol | NaOH | Reflux | 4 | 85-95 | Adapted from[3] |

Experimental Protocols

The following are representative protocols for nucleophilic substitution reactions involving this compound. These are generalized procedures and may require optimization for specific substrates and nucleophiles.

Protocol 1: General Procedure for Reaction with Amine Nucleophiles

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

Procedure:

-

To a solution of this compound in acetonitrile, add potassium carbonate.

-

Add the desired primary or secondary amine to the mixture.

-

Stir the reaction mixture at 80°C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Reaction with Phenol Nucleophiles

Materials:

-

This compound (1.0 eq)

-

Phenol (e.g., 4-ethoxyphenol) (1.0 eq)

-

Aluminum chloride (AlCl₃) (1.1 eq)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Add the phenol to the solution.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of aluminum chloride in dichloromethane.

-

Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.

-

Continue stirring for 16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Reaction with Thiol Nucleophiles

Materials:

-

This compound (1.0 eq)

-

Thiol (e.g., benzylthiol) (1.0 eq)

-

Potassium hydroxide (KOH) (1.1 eq)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the thiol in DMF.

-

Carefully add potassium hydroxide to the solution and stir to form the thiolate.

-

Add a solution of this compound in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 30 minutes.[5]

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: General workflow for nucleophilic substitution reactions.

Caption: Relationship between reagents, products, and applications.

References

- 1. 165111-46-6|this compound|BLD Pharm [bldpharm.com]

- 2. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 3. Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN109879817B - Preparation method of mesosulfuron-methyl - Google Patents [patents.google.com]

experimental protocol for benzylic bromination of methyl 4-cyano-2-methylbenzoate

Abstract

This application note details a robust and selective protocol for the benzylic bromination of methyl 4-cyano-2-methylbenzoate to synthesize methyl 2-(bromomethyl)-4-cyanobenzoate. The described method utilizes N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. This Wohl-Ziegler reaction offers high regioselectivity for the benzylic position, minimizing aromatic bromination.[1][2] This protocol is intended for researchers and scientists in organic synthesis and drug development.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of a reactive bromomethyl group and a cyano-substituted aromatic ring allows for diverse subsequent chemical transformations. The Wohl-Ziegler reaction is a well-established and reliable method for the selective benzylic bromination of alkyl-substituted aromatic compounds.[1] This method employs N-bromosuccinimide (NBS) as the bromine source, which maintains a low concentration of bromine and hydrogen bromide in the reaction mixture, thereby reducing the likelihood of side reactions.[1][3] The reaction is initiated by the homolytic cleavage of a radical initiator, such as AIBN, upon heating.[1][2]

Reaction Scheme

Methyl 4-cyano-2-methylbenzoate to this compound

Experimental Protocol

Materials:

-

Methyl 4-cyano-2-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Acetonitrile (CH3CN), anhydrous

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium bisulfite (NaHSO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-cyano-2-methylbenzoate (1.0 eq) in anhydrous acetonitrile (10-15 mL per gram of starting material).

-

Addition of Reagents: To this solution, add N-bromosuccinimide (NBS) (1.1 eq). Then, add a catalytic amount of azobisisobutyronitrile (AIBN) (0.02-0.05 eq).[1]

-

Reaction Execution: Stir the mixture and heat it to reflux (approximately 82°C for acetonitrile). The reaction can be monitored by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) to determine the consumption of the starting material. The reaction mixture may turn yellow or orange.[4]

-